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Compound of Interest

Compound Name:
4-Iodophenyl

trifluoromethanesulfonate

CAS No.: 109586-39-2

Cat. No.: B2999160

Get Quote

Abstract & Strategic Value
4-Iodophenyl triflate (4-IPT) represents a premier class of "adaptive scaffolds" in medicinal and

materials chemistry. Its value lies in its orthogonal electrophilicity. It possesses two distinct

leaving groups—iodide (-I) and triflate (-OTf)—that react at significantly different rates under

palladium-catalyzed cross-coupling conditions.[1]

This application note details the operational protocols to exploit this reactivity hierarchy (

), enabling the programmed assembly of non-symmetrical terphenyls, functionalized polymers,
and complex drug pharmacophores from a single benzene core.
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Property Specification

IUPAC Name 4-Iodophenyl trifluoromethanesulfonate

Structure

Molecular Weight 352.07 g/mol

Appearance
Colorless to pale yellow oil (crystallizes upon

prolonged storage/high purity)

NMR -73.0 to -74.0 ppm (Singlet)

Stability
Moisture sensitive; store under inert atmosphere

at 2–8°C.

Reactivity Class Bifunctional Electrophile (Type I > Type II)

Mechanistic Insight: The Selectivity Hierarchy
The utility of 4-IPT rests on the kinetics of Oxidative Addition (OA). In standard Pd(0)/Pd(II)

catalytic cycles, the bond dissociation energy (BDE) and the affinity of the metal center dictate

the order of reaction.

Site A (Iodide): The C–I bond is weaker and softer. It undergoes rapid OA with Pd(0) species,

even with "weak" ligands (e.g., PPh

) at ambient temperatures.

Site B (Triflate): The C–OTf bond is a pseudohalide. While reactive, it generally requires

higher activation energy, electron-rich bulky ligands (e.g., SPhos, XPhos), or higher

temperatures to undergo OA competitively.

Expert Note: By controlling catalyst ligand sterics and reaction temperature, one can achieve

>98% chemoselectivity for the iodide position, leaving the triflate intact for a subsequent

transformation.

Visualization: Reactivity Workflow
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Figure 1: The kinetic hierarchy allows sequential functionalization. Path A (Green) is kinetically

favored, preserving the triflate for Path B (Red).

Experimental Protocols
Protocol A: Synthesis of 4-Iodophenyl Triflate
Objective: High-yield preparation of the scaffold from 4-iodophenol.

Reagents:

4-Iodophenol (1.0 equiv)[2]

Trifluoromethanesulfonic anhydride (

) (1.2 equiv)

Pyridine (2.0 equiv) or Triethylamine (TEA)

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

Setup: Flame-dry a round-bottom flask and purge with Argon. Add 4-iodophenol and dissolve

in anhydrous DCM (0.2 M concentration).

Base Addition: Add Pyridine via syringe. Cool the mixture to 0°C using an ice bath.

Activation: Add

dropwise over 20 minutes.
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Critical: The reaction is exothermic. Rapid addition causes dark tar formation and reduced

yield.

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor

by TLC (SiO

; Hexanes/EtOAc 9:1). The phenol spot will disappear; the triflate is usually less polar (higher

).

Workup: Quench with saturated

. Extract with DCM (

). Wash organics with 1M HCl (to remove pyridine), then Brine. Dry over

.

Purification: Flash chromatography (100% Hexanes

5% EtOAc/Hexanes).

Validation:

NMR should show a clean singlet around -73 ppm.

Protocol B: Sequential Chemoselective Coupling
(Suzuki-Miyaura)
Objective: Synthesis of 4-aryl-4'-substituted-biphenyl (A-B-C system).

Step 1: Iodine-Selective Coupling
Concept: Use a "standard" catalyst that activates I but is sluggish toward OTf.

Charge: 4-Iodophenyl triflate (1.0 equiv), Boronic Acid A (1.05 equiv),

(2–3 mol%).

Solvent/Base: Toluene/Ethanol (4:1) with aqueous
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(2M, 2.0 equiv).

Note: Stronger bases (e.g.,

) or higher heat may trigger premature triflate hydrolysis or coupling.

Conditions: Heat to 60°C for 4–6 hours.

Control Point: Do not reflux at 100°C yet.

Validation: NMR will show loss of the doublet associated with protons ortho to Iodine. The

protons ortho to Triflate will remain shifted downfield.

Isolation: Standard workup. The product is an aryl-triflate intermediate.

Step 2: Triflate-Selective Coupling
Concept: "Switch gears" to a highly active catalyst system to force the triflate coupling.

Charge: Aryl-triflate intermediate (from Step 1), Boronic Acid B (1.2 equiv).

Catalyst:

(3–5 mol%) OR

+ XPhos.

Why: Bidentate ligands (dppf) or bulky monophosphines (XPhos) facilitate oxidative

addition into the stronger C–OTf bond.

Base:

(3.0 equiv).

Conditions: Reflux (THF or Dioxane) at 80–100°C for 12 hours.

Result: Formation of the unsymmetrical terphenyl.

Visualization: Sequential Workflow
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Figure 2: Operational workflow for converting 4-Iodophenyl triflate into an unsymmetrical

terphenyl scaffold.
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Issue Diagnostic Root Cause Corrective Action

Double Coupling in

Step 1

Mass Spec shows M

+ 2(Boronic A)

Temperature too high

or Catalyst too active.

Lower temp to 40°C;

Reduce catalyst

loading; Ensure

stoichiometry is strict

1:1.

Triflate Hydrolysis
Appearance of Phenol

(-OH) peak in NMR

Base too strong or

solvent too wet.

Use anhydrous

conditions for Step 1;

Switch base to

or

.

No Reaction at Step 2
Starting material

recovery

Catalyst unable to

activate C-OTf.

Switch to electron-rich

ligands (PCy3,

XPhos); Increase

temp to 100°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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